ジベレリンA1メチルエステル

概要

説明

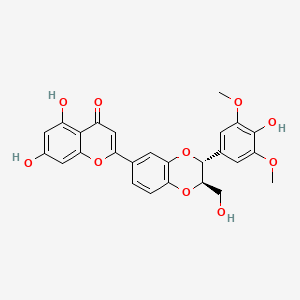

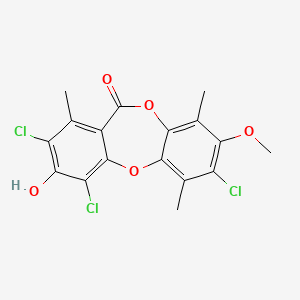

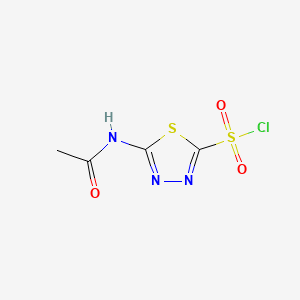

Gibberellin A1 methyl ester is a gibberellin ester that is the methyl ester of gibberellin A1. It is a gibberellin ester, a lactone, an organic heteropentacyclic compound, a methyl ester, a tertiary alcohol and a secondary alcohol. It derives from a gibberellin A1.

科学的研究の応用

植物成長調節

ジベレリンA1メチルエステルは、植物の成長を研究および操作するために、植物生物学で広く使用されています。茎の伸長、種子の発芽、果実の発達を促進することが示されています。 この化合物は、エンドウ豆やトウモロコシなどの種において、矮性変異体の成長を回復させるのに特に有用であり、これらの種は植物の発生研究におけるモデル生物として頻繁に使用されます .

菌類病原体研究

ジベレリンA1メチルエステルを含むジベレリンの菌類病原性における役割は、重要な研究分野です。科学者たちは、フザリウムなどの特定の菌類が宿主植物に異常な成長を引き起こすためにジベレリンをどのように生成するかを調査しています。 この相互作用を理解することで、植物病気を防除するための新しい戦略を開発することができます .

種子の発芽研究

研究者は、種子の発芽のメカニズムを研究するために、ジベレリンA1メチルエステルを使用しています。 種子の休眠を打破し、発芽を促進することが知られており、これらのプロセスを分子レベルで研究するための貴重なツールとなっています .

開花時期の調節

ジベレリンA1メチルエステルは、植物の開花時期の調節を調べるために使用されます。 長日ロゼット種で開花を誘導することができ、この重要な発生段階転換を制御する経路を解明するために使用されます .

ストレス応答の調査

この化合物は、植物の環境ストレスに対する応答を研究するためにも役立ちます。 ジベレリンA1メチルエステルを施用することで、研究者は干ばつや高塩分などの悪条件下で植物がどのように成長と発達を調節するかを観察することができます .

作物の収量増加

農業研究において、ジベレリンA1メチルエステルは作物に施用され、収量への影響が研究されています。 果実の大きさや数を増やす可能性があり、食料生産の向上にとって大きな関心事です .

分子結合研究

ジベレリンA1の様々なタンパク質に対する結合特性は、そのメチルエステル誘導体を使用して研究されています。 この研究は、植物におけるジベレリンシグナル伝達経路の基礎となる分子間相互作用に関する洞察を提供します .

合成生物学への応用

ジベレリンA1メチルエステルは、合成生物学における構成要素として役立ちます。 ジベレリン関連経路を操作することにより、バイオマス増加や病原体に対する耐性など、所望の特性を持つ植物を設計するために使用されます .

作用機序

Target of Action

Gibberellin A1 methyl ester, a derivative of Gibberellin A1, primarily targets plant growth and development processes . It interacts with the Gibberellin Insensitive Dwarf1 (GID1) receptors and the DELLA proteins , which are central response suppressors . These targets play crucial roles in various aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Mode of Action

The compound interacts with its targets, leading to changes in plant growth and development. The interaction with GID1 receptors and DELLA proteins induces the degradation of the growth-inhibiting DELLA proteins . This degradation removes growth limitations, promoting various growth and development processes in plants .

Biochemical Pathways

Gibberellin A1 methyl ester affects the gibberellin biosynthesis pathway . This pathway involves a series of enzymatic reactions that produce gibberellins, a class of tetracyclic diterpenoid phytohormones . The compound’s interaction with its targets can lead to changes in this pathway, affecting the production of gibberellins and, consequently, plant growth and development .

Pharmacokinetics

It is known that gibberellins are tightly regulated in plants, suggesting that the compound’s bioavailability may be controlled by various factors .

Result of Action

The action of Gibberellin A1 methyl ester results in enhanced plant growth and development . By interacting with its targets and affecting the gibberellin biosynthesis pathway, the compound promotes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Action Environment

The action of Gibberellin A1 methyl ester can be influenced by various environmental factors. For instance, gibberellin biosynthesis and inactivation can be regulated by developmental and environmental cues . Therefore, factors such as light, temperature, and water availability could potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Gibberellin A1 methyl ester participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the gibberellin receptor GID1, which binds to gibberellin A1 methyl ester and initiates a signaling cascade that leads to the degradation of DELLA proteins, negative regulators of gibberellin signaling . This interaction promotes the activation of genes involved in growth and development. Additionally, gibberellin A1 methyl ester is involved in the hydroxylation process, where it is converted to other active gibberellins by enzymes such as gibberellin 3-oxidase .

Cellular Effects

Gibberellin A1 methyl ester influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by interacting with the gibberellin receptor GID1, leading to the degradation of DELLA proteins and activation of downstream signaling pathways . This compound also impacts gene expression by promoting the transcription of genes involved in cell growth and development. Furthermore, gibberellin A1 methyl ester affects cellular metabolism by regulating the levels of metabolites involved in growth processes .

Molecular Mechanism

The molecular mechanism of gibberellin A1 methyl ester involves its binding to the gibberellin receptor GID1, which triggers the degradation of DELLA proteins . This degradation releases the repression on gibberellin-responsive genes, allowing their transcription and promoting growth and development. Gibberellin A1 methyl ester also interacts with other proteins and enzymes involved in its biosynthesis and metabolism, such as gibberellin 3-oxidase, which converts it to other active gibberellins . These interactions are crucial for the regulation of gibberellin signaling and its effects on plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gibberellin A1 methyl ester can vary over time. Studies have shown that the levels of gibberellin A1 methyl ester in plant tissues can change rapidly in response to environmental cues such as light . For example, the levels of gibberellin A1 methyl ester in pea seedlings decrease during the first 24 hours of exposure to light and then increase over the next few days . This temporal regulation is important for coordinating growth responses to changing environmental conditions.

Dosage Effects in Animal Models

While gibberellin A1 methyl ester is primarily studied in plants, its effects in animal models have also been investigated. Studies have shown that the effects of gibberellin A1 methyl ester can vary with different dosages. At low doses, it can promote growth and development, while at high doses, it may cause adverse effects such as toxicity

Metabolic Pathways

Gibberellin A1 methyl ester is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving cyclases, oxidases, and hydroxylases . The key enzymes involved in its biosynthesis include ent-kaurene synthase, ent-kaurene oxidase, and gibberellin 3-oxidase . These enzymes catalyze the conversion of precursor molecules to gibberellin A1 methyl ester and other active gibberellins. The metabolic pathways of gibberellin A1 methyl ester are tightly regulated to ensure proper levels of active gibberellins for growth and development.

Transport and Distribution

The transport and distribution of gibberellin A1 methyl ester within plant tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of gibberellin A1 methyl ester from sites of synthesis to target tissues where it exerts its effects. The distribution of gibberellin A1 methyl ester is also influenced by its interactions with binding proteins that regulate its localization and accumulation within cells . Understanding the transport and distribution mechanisms of gibberellin A1 methyl ester is important for elucidating its role in plant growth and development.

Subcellular Localization

Gibberellin A1 methyl ester is localized in various subcellular compartments within plant cells. Studies have shown that it is primarily found in the vacuoles, where it is stored and released as needed . The subcellular localization of gibberellin A1 methyl ester is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is important for its activity and function in regulating growth and development.

特性

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXAJDQAXXFTE-QDEMZEMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Gibberellin A1 methyl ester?

A1: Gibberellin A1 methyl ester possesses several characteristic functional groups, including a carboxyl group, two hydroxyl groups, and a lactone. [, ] Additionally, it contains one carbon-carbon double bond, as evidenced by its reactivity with hydrogen and ozone. [] Studies have shown that the secondary hydroxyl group in ring A of the molecule is located at the 2-position and is not vicinal to the oxygen atom of the lactone. []

Q2: What is the significance of the reaction between Gibberellin A1 methyl ester and 1,4-dioxane?

A3: The photochemical reaction between Gibberellin A1 methyl ester and 1,4-dioxane yields a specific photoadduct, (2′S)-3-[(Dioxanyl-2′)]-3-epi-gibberellin A1 methyl ester. [] This adduct's three-dimensional structure, determined using X-ray crystallography, provides valuable insights into the spatial arrangement of atoms within the molecule. []

Q3: Can Gibberellin A1 methyl ester be used as a starting material for synthesizing other gibberellins?

A4: Yes, Gibberellin A1 methyl ester serves as a versatile precursor for synthesizing various gibberellin derivatives. For example, it can be converted into beyergibberellins A4 and A9 methyl esters through a multi-step synthesis involving epimerization, reduction, and elimination reactions. []

Q4: How is mass spectrometry used to analyze Gibberellin A1 methyl ester?

A5: Mass spectrometry, particularly positive and negative ion mass spectrometry coupled with high-resolution techniques and metastable ion transitions, provides valuable information about the fragmentation patterns of Gibberellin A1 methyl ester. [] These fragmentation patterns aid in differentiating Gibberellin A1 methyl ester from other structurally similar gibberellins, like Gibberellin C methyl ester. []

Q5: What challenges are encountered when studying the reactivity of Gibberellin A5 methyl ester's toluene-p-sulphonate?

A6: Solvolysis of Gibberellin A5 methyl ester toluene-p-sulphonate, a bicyclo[3,2,1]octane bridgehead derivative, can lead to the formation of unexpected by-products, including the methyl ether of Gibberellin A5 methyl ester and 2α-chloro-2,3-dihydrogibberellin A5 methyl ester and its methyl ether. [] Understanding the formation of these by-products is crucial for optimizing reactions involving this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)

![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)